molecular formula C13H23NO4 B11950326 Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate CAS No. 74991-95-0

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate

Cat. No.: B11950326
CAS No.: 74991-95-0
M. Wt: 257.33 g/mol
InChI Key: RSMIWMXMSGRQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a pyrrolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate typically involves the esterification of propanoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents like toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism by which Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
  • Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate

Uniqueness

Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate is unique due to its combination of a pyrrolidine ring and an ester group. This structural feature distinguishes it from other esters and contributes to its specific chemical and biological properties.

Properties

CAS No.

74991-95-0

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate

InChI

InChI=1S/C13H23NO4/c1-3-17-12(15)7-9-14-8-5-6-11(14)10-13(16)18-4-2/h11H,3-10H2,1-2H3

InChI Key

RSMIWMXMSGRQMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCCC1CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.